molecular formula C9H11N3O B15220887 Isoindoline-5-carbohydrazide

Isoindoline-5-carbohydrazide

Cat. No.: B15220887
M. Wt: 177.20 g/mol
InChI Key: KHRFWRIUGRJZDJ-UHFFFAOYSA-N
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Description

Isoindoline-5-carbohydrazide is a chemical compound belonging to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and potential applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, has garnered attention due to its unique chemical structure and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoindoline-5-carbohydrazide can be synthesized through several synthetic routes. One common method involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This scaffold can then be further modified to obtain this compound.

Another approach involves the cycloaddition reaction of azides with alkenes, followed by thermolysis to yield fused isoindoline derivatives . This method is efficient and regioselective, allowing for the synthesis of various substituted isoindoline derivatives.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of catalysts and advanced purification techniques is common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Isoindoline-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced isoindoline derivatives with different functional groups.

Scientific Research Applications

Isoindoline-5-carbohydrazide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of isoindoline-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Isoindoline-5-carbohydrazide can be compared with other similar compounds, such as:

This compound is unique due to its specific functional groups and the range of reactions it can undergo, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

2,3-dihydro-1H-isoindole-5-carbohydrazide

InChI

InChI=1S/C9H11N3O/c10-12-9(13)6-1-2-7-4-11-5-8(7)3-6/h1-3,11H,4-5,10H2,(H,12,13)

InChI Key

KHRFWRIUGRJZDJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)C(=O)NN

Origin of Product

United States

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